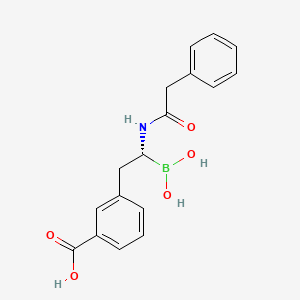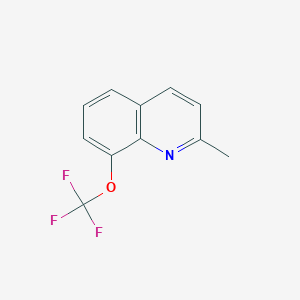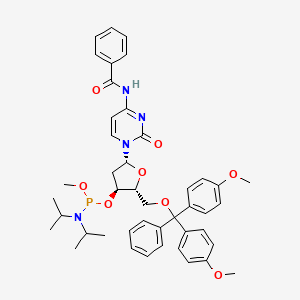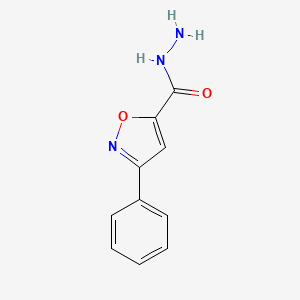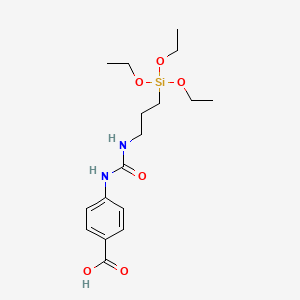
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-(triethoxysilyl)propyl isocyanate and an aromatic acid derivative.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form complex siloxane networks.
Common Reagents and Conditions
Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .
Biology
The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .
Medicine
In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(L-Arginylamino)-4’-[3-[3-(triethoxysilyl)propyl]ureido]azobenzene: This compound shares the triethoxysilyl group but has different functional groups that impart unique properties.
2-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid: Similar in structure but with variations in the aromatic ring, leading to different reactivity and applications.
Uniqueness
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .
Propriétés
Numéro CAS |
496853-15-7 |
|---|---|
Formule moléculaire |
C17H28N2O6Si |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22) |
Clé InChI |
BVZQTQDGFOQXQX-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


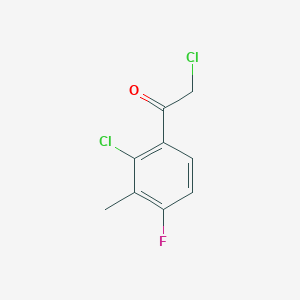

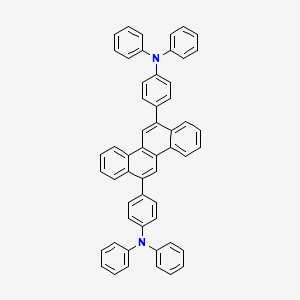

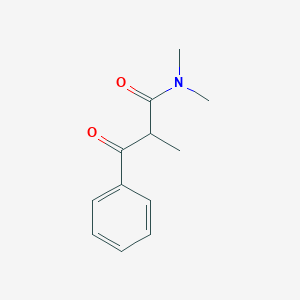
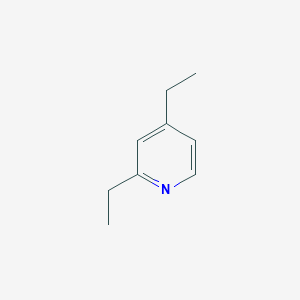
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
